molecular formula C17H16N4O2S B2971270 N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 896325-34-1

N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2971270
CAS No.: 896325-34-1
M. Wt: 340.4
InChI Key: MKNZVYDOOLAMLY-UHFFFAOYSA-N
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Description

N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a sulfanyl-linked N-methyl-N-phenylacetamide moiety at position 2. This structure combines a fused bicyclic system with a sulfur-containing side chain, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-methyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-8-9-14-18-16(19-17(23)21(14)10-12)24-11-15(22)20(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNZVYDOOLAMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)N(C)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Cores

The compound’s pyrido[1,2-a][1,3,5]triazin-4-one core distinguishes it from other sulfur-linked heterocycles. For example:

  • 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides (): These compounds feature 1,3,4-oxadiazole and thiazole rings instead of the pyrido-triazine system.
  • 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones (): These derivatives contain a benzo-oxazinone core, which is less electron-deficient compared to the pyrido-triazinone system. The absence of a triazine ring may reduce interactions with ATP-binding pockets in enzymatic targets .

Table 1: Structural Comparison

Feature Target Compound Compound Compound
Core Heterocycle Pyrido[1,2-a][1,3,5]triazin-4-one 1,3,4-Oxadiazole + Thiazole Benzo[b][1,4]oxazin-3(4H)-one
Sulfanyl Linkage Position Position 2 of triazinone Position 3 of propanamide Not present
Key Substituents 7-Methyl, N-phenylacetamide Thiazolylmethyl, oxadiazole Pyrimidinyl, substituted phenyl
Analytical Characterization
  • Target Compound : Likely characterized via ¹H NMR, IR, and mass spectrometry, similar to compounds. The pyrido-triazine core would exhibit distinct NMR signals for the fused aromatic system and sulfanyl protons .
  • and Compounds : Both use ¹H NMR and IR for structural confirmation. However, employs mass spectrometry for molecular ion validation, a critical step for sulfur-containing compounds due to their fragmentation patterns .

Biological Activity

N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrido[1,2-a][1,3,5]triazinone core linked to a sulfanyl group and an acetamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyrido Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : Achieved via nucleophilic substitution reactions.
  • Acetylation : Conducted using acetic anhydride or acetyl chloride.

Antimicrobial Properties

Research has indicated that compounds containing the pyrido[1,2-a][1,3,5]triazinone structure exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer).

CompoundCell LineIC50 (µM)
N-methyl-2-(...)MCF-715.4
N-methyl-2-(...)Bel-740222.8

Antiviral Activity

Sulfanyltriazoles have been studied for their ability to inhibit viral replication. For example, certain derivatives have shown effectiveness against NNRTI-resistant HIV strains with EC50 values indicating potent antiviral activity .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interacting with specific enzymes to disrupt metabolic pathways.
  • Receptor Modulation : Binding to cellular receptors to influence signaling pathways.
  • Gene Expression Alteration : Affecting transcription factors that regulate gene expression related to cell proliferation and apoptosis.

Case Studies

  • Anticancer Screening : A study screened various derivatives for cytotoxicity against MCF-7 cells and found that modifications in the triazine ring significantly enhanced activity .
  • Antiviral Research : Another investigation focused on sulfanyltriazole derivatives demonstrated their efficacy against resistant HIV strains, suggesting the potential for developing new therapeutic agents .

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